Home > Products > Screening Compounds P111700 > 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride - 191608-33-0

8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Catalog Number: EVT-1710432
CAS Number: 191608-33-0
Molecular Formula: C11H16ClNO
Molecular Weight: 213.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3(R)-(N,N-Dicyclobutylamino)-8-fluoro-3,4-dihydro-2H-1-benzopyran-5-carboxamide (R,R)-tartrate Monohydrate (AZD7371)

Compound Description: AZD7371 is a selective 5-hydroxytryptamine 1A (5-HT1A) receptor antagonist. [] It was investigated as a potential treatment for irritable bowel syndrome (IBS) but showed no symptomatic improvement in clinical trials. [] Preclinical studies in rats demonstrated that AZD7371, potentially acting at a spinal site, inhibits the visceromotor response to visceral pain induced by colorectal distension without affecting the accompanying cardiovascular responses. []

WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide maleate salt)

Compound Description: WAY-100635 is a reference 5-HT1A receptor antagonist used in preclinical studies. [] It demonstrates dose-dependent inhibition of visceromotor responses to colorectal distension-induced visceral pain in rats. []

Relevance: While WAY-100635 does not share the core benzopyran structure with 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, its relevance lies in its shared pharmacological target: the 5-HT1A receptor. [] Both compounds have been investigated for their effects on visceral pain, although their chemical structures and mechanisms of action differ significantly. This shared biological activity suggests that understanding the structure-activity relationships within the class of 5-HT1A receptor antagonists could provide insights into the potential pharmacological profile of 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride.

(R)-3-amino-3,4-dihydro-2H-1-benzopyrans (3-aminochromans)

Compound Description: This series represents enantiomerically pure 3-aminochromans synthesized from (R)- and (S)-5-methoxy-3-amino-3,4-dihydro-2H-1-benzopyran. [] Researchers introduced various 5-substituents via palladium-catalyzed carbonylation and explored their interactions with the 5-HT1A receptor. []

(R)-3-(N-isopropylamino)-5-methoxy-3,4-dihydro-2H-1-benzopyran

Compound Description: This specific enantiomer within the 3-aminochroman series served as a reference compound for determining the absolute configuration of other synthesized enantiomers through X-ray crystallography. []

3,4-dihydro-1'-[2-(benzofurazan-5-yl)ethyl]-6-methanesulfonamidospiro [(2H)-1-benzopyran-2,4'-piperidin]-4-one HCl (L-691,121)

Compound Description: L-691,121 is a spirobenzopyran piperidine classified as a class III antiarrhythmic agent. [] It exhibits cardiac electrophysiologic effects, such as prolonging action potential duration by selectively blocking a rapidly activating and rectifying component of the delayed rectifier K+ current (Ikr). [] While it demonstrated antiarrhythmic activity in anesthetized dogs with previous myocardial infarction, it failed to reduce premature ventricular complex frequency in conscious dogs. []

(E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl]benzoic acid (Heteroarotinoid)

Compound Description: This heteroarotinoid shows promising activity in various assays compared to the standard trans-retinoic acid, indicating its potential use in treating skin disorders and cancers. [, ]

Relevance: This compound, along with its synthetic precursors described in papers [] and [], highlights a class of compounds known as heteroarotinoids, all featuring the 3,4-dihydro-2H-1-benzopyran core structure. While their therapeutic targets differ from the potential 5-HT1A receptor activity of 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, the shared core structure emphasizes the versatility of this chemical scaffold in achieving diverse pharmacological effects.

(S)-(+)-6-fluoro-3,4-dihydro-2,2-dimethyl-2H-1-benzpyran-4-ammonium chloride

Compound Description: This compound is synthesized using Corey's oxazaborolidine, preserving its stereochemical information. [] Its structure was determined via X-ray crystallography, revealing an envelope conformation of the trihydropyran ring. []

7-R1-8-R2-1-ethyl-3,4-dimethyl-4,10-dihydro-1H-pyrazolo[3,4-c][1,5]benzodiazocine-5,11-diones

Compound Description: These compounds were synthesized and tested for their cyclooxygenase (COX) inhibitory activity. [] They demonstrated an inhibitory profile against both COX-1 and COX-2, with a slight selectivity towards COX-2. []

2-methyl-3-ethoxycarbonyl-6,7-difluoroquinoxaline 1,4-dioxide and its derivatives

Compound Description: This compound and its derivatives, including the bromomethyl, acetoxymethyl, and furo[3,4-b]quinoxaline 4,9-dioxide derivatives, were synthesized as part of an exploration of fluorinated furo- and pyrrolo[3,4-b]quinoxaline 4,9-dioxides. [] Further modifications led to the synthesis of 2-substituted 1,3-dihydro-2H-pyrrolo[3,4-b]quinoxaline 4,9-dioxides and their corresponding 6-amino compounds. []

2-iminothiolane hydrochloride (Traut's reagent)

Compound Description: This compound is a well-established reagent for the thiolation of primary amines. []

NAD-299 [(R)-3-N,N-dicyclobutylamino-8-fluoro-3,4-dihydro-2H-1-benzopyran-5-carboxamide hydrogen (2R,3R)-tartrate monohydrate]

Compound Description: NAD-299 is a selective 5-HT1A receptor antagonist with high affinity for the receptor in vitro (Ki = 0.6 nM). [] It displays over 400-fold selectivity for 5-HT1A receptors over other receptor subtypes, demonstrating its potential as a tool for studying 5-HT1A receptor function. []

U-78517F (2-[4-[2,6-di-(1-pyrrolidinyl)-4-pyridinyl)-1-piperazinyl]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol, dihydrochloride)

Compound Description: U-78517F is a potent inhibitor of lipid peroxidation, demonstrating neuroprotective activity in experimental brain injury and ischemia models. [] It combines the antioxidant properties of alpha-tocopherol with the amine functionality of 21-aminosteroids. []

2-Hydroxy-2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-acetonitrile

Compound Description: This compound serves as a key intermediate in the synthesis of nebivolol hydrochloride, an antihypertensive agent. [] Its cis and trans isomers were separated, leading to the synthesis of cis-2-hydroxy-2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-acetaldehyde and trans-N-[2-hydroxy-2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethyl]benzylamine, respectively. []

3,4-dihydro-6-hydroxy-N,N, N-2,5,7,8-heptamethyl-2H-1-benzopyran-2-ethanaminium 4-methylbenzenesulfonate (Compound 1)

Compound Description: Compound 1 is a water-soluble quaternary ammonium analog of alpha-tocopherol, exhibiting potent free radical scavenging properties. [, ] It effectively protects alpha 1-proteinase inhibitor from inactivation by stimulated human leukocytes. [] Studies suggest its cardioselectivity and potential for reducing infarct size during myocardial ischemia/reperfusion. [, ]

3,4-dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran -6-ol hydrochloride (Compound 2)

Compound Description: This tertiary amine derivative of alpha-tocopherol also exhibits free radical scavenging activity, albeit with different selectivity towards hydroxyl radicals compared to its quaternary ammonium counterpart (Compound 1). []

9-methoxy-8-methyl-6,6a,12,12a-tetrahydro[1]benzopyrano-[3,4-b][1]benzopyran-12-one

Compound Description: This novel molecule mimics the structure of rotenone, a naturally occurring insecticide and piscicide. [] Its synthesis involves the utilization of 3,4-dihydro-2H-[1]benzopyran-3-one as a key intermediate. []

E‐4031 (1‐[2‐(6‐methyl‐2‐pyridyl)ethyl]‐4‐(4‐methylsulfonylamidobenzoyl)piperidine)

Compound Description: E-4031 is a class III antiarrhythmic agent that inhibits the cardiac rapidly activating delayed rectifier K+ (IKr) channel. [] Unlike other class III agents, it displays low potency for displacing [3H]dofetilide from its binding site on the IKr channel, suggesting a distinct binding site or mechanism of action. []

L‐691, 121 (3,4‐dihydro‐1′‐[2‐(benzofurazan‐5‐yl)ethyl]‐6‐methanesfulonamidospiro[(2H)‐1‐benzopyran‐2,4′‐piperidin]‐4‐one)

Compound Description: Similar to E-4031, L-691,121 is a class III antiarrhythmic agent that potently blocks the IKr channel but exhibits low potency for displacing [3H]dofetilide, indicating a distinct binding site on the IKr channel. []

WIN 61773‐2 [(R)(+)‐4,5‐dihydro‐4‐methyl‐1‐phenyl‐3(2‐phenylethyl)‐(1H)‐2,4‐benzodiazepine monohydrochloride]

Compound Description: WIN 61773-2 is a class III antiarrhythmic agent that displays a biphasic displacement pattern for [3H]dofetilide from its binding site on the IKr channel. [] This biphasic behavior, characterized by high affinity at low concentrations and lower affinity at higher concentrations, suggests a complex interaction with the IKr channel, potentially involving allosteric modulation of the dofetilide binding site. []

5-hydroxy-2,2,8-trimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one (Spatheliachromen) and its derivatives

Compound Description: Spatheliachromen and its derivatives, including O-methylspatheliachromen and O-methylallopteroxylin, are naturally occurring linear 2-methylpyranochromones synthesized through various synthetic approaches. []

N‐[Coumarin‐6‐yl] ‐3‐methyl‐5‐(hydroxy/methyl/4‐hydroxy‐8‐methylcoumarin‐3‐yl)pyrazoles

Compound Description: These compounds, synthesized from 6-coumarinylhydrazine hydrochloride, are examples of pyrazole derivatives incorporating a coumarin moiety. [] They were tested for antimicrobial activity, exhibiting significant antibacterial and antifungal properties. []

1-phenyl-3-pyridylpyrazole derivatives

Compound Description: This series of compounds, encompassing various heterocyclic structures like thienopyrazoles, triazoles, thiadiazoles, pyrazolopyrazoles, benzoxazines, quinoxalines, and more complex fused ring systems, were synthesized from 1-phenyl-3-pyridin-3-yl-1H-pyrazole building blocks. []

2,3-dihydro-2-oxo-4-(1,2,3,4-tetrahydro-7-hydroxy-9-methoxy-3,4-dioxocyclopenta[c][1]benzopyran-6-yl)-1H-pyrrole-1-methane

Compound Description: This specific adduct is formed from the reaction of aflatoxin B(1) dialdehyde with methylamine. [] Its structure, confirmed through NMR spectroscopy, provides valuable insights into the nature of amine conjugates formed by activated aflatoxin B(1). []

(S)-(+)-(4aR, 10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907) and its enantiomer (PD-128,908)

Compound Description: PD-128,907 is a dopamine D3 receptor agonist that induces dose-dependent yawning behavior in rats. [] Its enantiomer, PD-128,908, exhibits lower potency for inducing yawning, indicating stereospecificity in its interaction with the D3 receptor. []

S-596: dl-2-(3'-t-butylamino-2'-hydroxypropylthio)-4-(5'- carbamoyl-2'-thienyl)-thiazole hydrochloride

Compound Description: S-596 is a newly synthesized beta-blocker assessed for its beta-receptor blocking potency using a radioligand binding assay method. [] Its potency was found to be higher than that of K-351 and N-696, two other newly synthesized beta-blockers. []

K-351: 3,4-dihydro-8-(2-hydroxy-3-isopropyl-aminopropoxy)-3-nitroxy -2H-1-benzopyran

Compound Description: K-351 is a newly synthesized beta-blocker with a lower potency compared to S-596. [] It shares a structural similarity with 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride due to its 3,4-dihydro-2H-1-benzopyran core structure.

N-696: 4,3-(tert-butylamino)-2-hydroxypropoxy)-N-methylisocarbostyril hydrochloride

Compound Description: N-696 is another newly synthesized beta-blocker evaluated for its potency, found to be the least potent among the three beta-blockers (S-596, K-351, and N-696) tested. [] It possesses a distinct chemical structure compared to 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride.

MDL 72222 (tropanyl-3,5-dichlorobenzoate) and Y 25130 (N-(1-azabicyclo[2.2.2.]oct-3-yl)-6-chloro-4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride)

Compound Description: MDL 72222 and Y 25130 are 5-HT3 receptor antagonists that exhibit neuroprotective effects against beta-amyloid protein-induced neurotoxicity in cultured rat cortical neurons. [] Their mechanism of action involves blocking the activation of 5-HT3 receptors, thereby preventing calcium influx and downstream events leading to neurotoxicity. []

Overview

8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chemical compound characterized by the molecular formula C11H16ClNOC_{11}H_{16}ClNO. It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities, including potential therapeutic effects. The compound is primarily investigated for its possible applications in medicinal chemistry, particularly in the development of new pharmaceuticals targeting various diseases.

Source

This compound can be synthesized through several chemical pathways that involve the formation of the benzopyran core followed by functional group modifications. The hydrochloride salt form enhances its solubility, making it more suitable for various applications in scientific research and industry.

Classification

8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is classified as a benzopyran derivative. Benzopyrans are a significant class of organic compounds that have been extensively studied due to their diverse pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves several key steps:

  1. Formation of Benzopyran Core: The initial step involves reacting p-hydroxybenzaldehyde with malonic anhydride to create a benzopyranone compound.
  2. Amination: The benzopyranone is then reacted with an aminocarbamate to produce chroman-4-ylamine.
  3. Ethylation: The chroman-4-ylamine undergoes ethylation to introduce the ethyl group at the 8-position.
  4. Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Technical Details

Industrial production methods mirror these synthetic routes but are optimized for larger scale production. Key factors include temperature control, reaction time, and catalyst use to enhance efficiency and yield.

Molecular Structure Analysis

Structure

The molecular structure of 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride features a benzopyran ring system with an ethyl group at the 8-position and an amine group at the 4-position. This unique arrangement contributes to its chemical reactivity and biological activity.

Data

The compound has the following structural data:

  • Molecular Formula: C11H16ClNOC_{11}H_{16}ClNO
  • Molecular Weight: Approximately 215.7 g/mol
  • CAS Number: 191608-33-0
Chemical Reactions Analysis

Types of Reactions

8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to form corresponding oxides.
  2. Reduction: Reduction reactions can convert it into reduced amine derivatives.
  3. Substitution: The amine group can participate in nucleophilic substitution reactions.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation Agents: Potassium permanganate and chromium trioxide.
  • Reduction Agents: Lithium aluminum hydride and sodium borohydride.
  • Substitution Reagents: Alkyl halides and acyl chlorides under basic or acidic conditions.
Mechanism of Action

The mechanism of action for 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes and receptors, modulating their activity, which may lead to various biological effects such as inhibition of enzyme activity or activation of signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Enhanced solubility in water due to its hydrochloride salt form.

Chemical Properties

The chemical properties involve:

  • Stability: Stable under normal conditions but sensitive to strong oxidizing agents.
  • Reactivity: Can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

Relevant data includes melting point and boiling point specifics which are critical for practical applications in laboratory settings.

Applications

8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has several applications in scientific research:

  1. Chemistry: Used as a building block in synthesizing more complex organic molecules.
  2. Biology: Investigated for potential biological activities, including antimicrobial and anticancer properties.
  3. Medicine: Explored for therapeutic potential in treating various diseases, particularly due to its interaction with biological targets.
  4. Industry: Utilized in synthesizing fragrances and flavoring agents.
Synthetic Methodologies and Optimization

Cyclization Strategies for Benzopyran Scaffold Construction

The efficient construction of the benzopyran scaffold bearing the ethyl substituent at the C8 position represents a critical initial step in synthesizing 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. Two principal cyclization methodologies have demonstrated significant utility:

  • Aldol Condensation-Intramolecular Cyclization: This classical approach involves the base-promoted condensation of 2'-hydroxyacetophenones with appropriate aldehydes, followed by intramolecular oxa-Michael addition. The reaction proceeds through formation of an α,β-unsaturated ketone intermediate that undergoes regioselective cyclization, preferentially forming the six-membered benzopyran ring system due to favorable thermodynamics for strain-free ring formation. When applied to substrates containing an ethyl moiety, this method efficiently yields 8-ethylchroman-4-one precursors with predictable regiochemistry . Diisopropylamine serves as an effective catalyst in ethanol or methanol solvents, with reaction temperatures typically maintained at 60-80°C for 6-12 hours to achieve yields of 65-85% depending on the specific substitution pattern.

  • Microwave-Assisted One-Pot Synthesis: Microwave irradiation has revolutionized the synthesis of chromanone intermediates by dramatically enhancing reaction efficiency. The Baker-Venkataraman rearrangement under microwave conditions enables rapid access to chromanone derivatives. Particularly significant for the 8-ethyl substituted series, microwave-assisted aldol condensations allow completion within 1 hour at 160-170°C in ethanolic diisopropylamine, representing a substantial improvement over conventional heating methods (typically 12-24 hours). This approach demonstrates excellent scalability, with documented kilogram-scale production using multi-vessel reactors . The reduced reaction times, elimination of inert atmosphere requirements, and ability to perform solventless reactions contribute to both economic and environmental benefits.

Table 1: Comparison of Cyclization Methods for 8-Ethylchroman-4-one Synthesis

MethodologyReaction ConditionsYield RangeKey AdvantagesLimitations
Classical Aldol CyclizationDiisopropylamine catalyst, EtOH, 60-80°C, 6-12h65-85%Predictable regioselectivity, simple setupExtended reaction times, moderate yields
Microwave-AssistedMW irradiation, 160-170°C, 1h70-88%Rapid synthesis, scalability to kg quantities, reduced solvent requirementsSpecialized equipment needed, optimization required for different substitutions

Nucleophilic Amination Techniques for Ethyl-Substituted Derivatives

The introduction of the amine functionality at the C4 position of the 8-ethylchromanone scaffold presents distinctive stereochemical challenges. Several reductive amination strategies have been optimized:

  • Catalytic Asymmetric Reduction: Rhodium-catalyzed asymmetric hydrogenation using ZhaoPhos ligands enables highly enantioselective reduction of 8-ethylchroman-4-one imine intermediates. This method achieves exceptional enantiomeric excess (up to 98% ee) with remarkable catalyst efficiency (TON up to 5000) under mild hydrogen pressure (50-100 psi) at ambient temperature. The reaction demonstrates excellent functional group tolerance, accommodating various protecting groups and substituents on the benzopyran core. The chiral environment created by the ZhaoPhos ligand ensures precise facial differentiation during hydride delivery to the imine bond .

  • CBS Borane Reduction: The Corey-Bakshi-Shibata reduction protocol provides an alternative for enantioselective amination. This method employs oxazaborolidine catalysts (typically 5-10 mol%) with borane-dimethyl sulfide complex as the reducing agent. The resulting enantioenriched chroman-4-ol is subsequently converted to the amine via an azide inversion sequence (Mitsunobu reaction with diphenylphosphoryl azide followed by Staudinger reduction). While requiring additional steps compared to direct reductive amination, this approach offers complementary stereoselectivity and is particularly valuable for substrates incompatible with catalytic hydrogenation conditions .

  • Transaminase-Mediated Biocatalysis: Engineered transaminases have demonstrated significant potential for the sustainable synthesis of chiral benzopyran-4-amines. Recent advances in enzyme engineering have expanded the substrate scope of these biocatalysts to accommodate sterically demanding 8-ethyl substituted chromanones. Using pyridoxal-5'-phosphate (PLP) cofactors and amine donors (typically isopropylamine), this method proceeds under aqueous conditions at physiological temperatures, providing excellent enantioselectivity (>99% ee) without requiring heavy metal catalysts. While still undergoing optimization for industrial-scale application, this green chemistry approach represents a promising frontier for pharmaceutical synthesis .

Table 2: Nucleophilic Amination Techniques for 8-Ethylchroman-4-one

MethodReagents/ConditionsStereochemical OutcomeOperational Considerations
Rh-catalyzed Asymmetric Hydrogenation[Rh(nbd)₂]BF₄/ZhaoPhos, H₂ (50 psi), CH₂Cl₂, rt, 24hUp to 98% eeExcellent atom economy; requires specialized ligands; sensitive to oxygen
CBS Reduction-Azidation Sequence(S)-CBS catalyst (10 mol%), BH₃·SMe₂, THF; then Mitsunobu/Staudinger>95% eeMulti-step but reliable; tolerates diverse functional groups
Transaminase BiocatalysisEngineered transaminase, PLP, iPrNH₂, pH 7.5 buffer, 37°C>99% eeSustainable; aqueous conditions; requires enzyme optimization

Hydrochloride Salt Formation: Solvent Systems and Yield Optimization

The conversion of the free base 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine to its hydrochloride salt significantly enhances stability, crystallinity, and bioavailability. Critical parameters influencing salt formation efficiency include:

  • Solvent Selection and Precipitation Dynamics: Optimal hydrochloride salt crystallization occurs in ethereal solvents, particularly anhydrous diethyl ether and methyl tert-butyl ether (MTBE). These solvents provide excellent discrimination between the solubility of the free base and the hydrochloride salt. The free base is typically dissolved in a minimal volume of ethanol or methanol (2-5 mL/g), followed by dropwise addition of 1.05-1.10 equivalents of concentrated hydrochloric acid at 0-5°C. The resulting mixture is then diluted with 10-15 volumes of precooled diethyl ether, inducing immediate crystallization. This protocol consistently delivers high-purity salt (>97% by HPLC) with yields exceeding 90%. Alternative solvent systems like ethanol-water mixtures (4:1 v/v) can be employed, though they may require anti-solvent addition (e.g., acetone) to initiate crystallization [4].

  • Stoichiometric Control and Acid Addition Rate: Precise control of hydrochloric acid equivalents (1.05-1.10 eq.) prevents free base contamination or acid-catalyzed degradation. Slow addition rates (0.5-1.0 mL/min) with vigorous mechanical stirring ensure the formation of fine crystalline material rather than amorphous aggregates. This control directly impacts bulk density and flow properties crucial for pharmaceutical formulation. The crystallization endpoint is effectively monitored by in-situ pH measurement, with optimal salt formation occurring below pH 3.0 [4].

  • Crystallization Optimization and Polymorph Control: Controlled cooling ramps (0.1-0.5°C/min) during crystallization consistently produce the thermodynamically stable polymorph. Seeding with previously characterized crystalline material further ensures batch-to-batch consistency. Final drying under vacuum (40-60°C, 10-20 mmHg) removes solvent residues without inducing desalting or decomposition, yielding a free-flowing crystalline solid with moisture content typically below 0.5% w/w by Karl Fischer titration [8].

Table 3: Hydrochloride Salt Crystallization Optimization Parameters

ParameterOptimal ConditionsEffect on Product Quality
Solvent SystemFree base in EtOH + HCl + Et₂O (1:10 v/v)High crystallinity, low residual solvents, >97% purity
Acid Equivalents1.05-1.10 eq. conc. HClPrevents free base contamination; avoids degradation from excess acid
Temperature ControlAddition at 0-5°C; crystallization at -20°CControls crystal size distribution; minimizes impurity inclusion
Drying ProtocolVacuum drying at 50°C, 15 mmHg, 12hMoisture content <0.5%; excellent powder flow properties

Continuous Flow Process Adaptations for Scalable Synthesis

The implementation of continuous manufacturing technologies addresses critical scalability challenges in the production of 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride:

  • Integrated Cyclization-Amination Sequences: Microreactor systems enable the direct coupling of the aldol cyclization step with subsequent reductive amination. In a representative configuration, solutions of 2-hydroxy-5-ethylacetophenone and butyraldehyde in ethanol are mixed with a diisopropylamine catalyst stream (0.5 M) and directed through a high-temperature reactor (150°C, 5 min residence time). The resulting 8-ethylchroman-4-one intermediate is then mixed with ammonium acetate and a cyanoborohydride reagent in a multi-stage packed-bed reactor containing immobilized transaminase enzymes. This continuous biotransamination achieves significantly higher space-time yields (up to 5 g/L/h) compared to batch processes, while minimizing intermediate isolation steps that typically reduce overall yield [5].

  • Continuous Salt Formation and Crystallization: Plug-flow crystallizers have been successfully implemented for hydrochloride salt formation. The free base dissolved in ethanol is precisely mixed with hydrochloric acid (1.08 eq.) using an in-line static mixer, followed by introduction of antisolvent (MTBE) through a controlled gradient mixing chamber. The resulting slurry flows through a segmented flow crystallizer with precisely controlled cooling zones (50°C → -10°C over 30 minutes residence time). Continuous centrifugation and in-line drying yield pharmaceutical-grade salt with consistent particle size distribution (D50: 50-70 μm). This integrated approach reduces processing time from traditional batch methods by over 80% while eliminating solvent-intensive workup procedures [4].

  • Process Analytical Technology Integration: Continuous flow platforms incorporate real-time monitoring via in-line FTIR, Raman spectroscopy, and focused beam reflectance measurement (FBRM). These technologies provide instantaneous feedback on reaction conversion, imine/enamine intermediates during amination, and crystal size distribution during salt formation. Automated control systems adjust residence times, temperature profiles, and reagent stoichiometries based on this real-time data, ensuring consistent product quality exceeding 99.5% purity even during extended production campaigns [5].

Properties

CAS Number

191608-33-0

Product Name

8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

IUPAC Name

8-ethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride

Molecular Formula

C11H16ClNO

Molecular Weight

213.7 g/mol

InChI

InChI=1S/C11H15NO.ClH/c1-2-8-4-3-5-9-10(12)6-7-13-11(8)9;/h3-5,10H,2,6-7,12H2,1H3;1H

InChI Key

WRMHKMLAHMZQGV-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC=C1)C(CCO2)N.Cl

Canonical SMILES

CCC1=C2C(=CC=C1)C(CCO2)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.